molecular formula C11H20N2O2 B1478887 3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one CAS No. 2097956-34-6

3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one

Cat. No. B1478887
CAS RN: 2097956-34-6
M. Wt: 212.29 g/mol
InChI Key: KDACBFGUYGVWMX-UHFFFAOYSA-N
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Description

3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one, also known as 3-AOCP, is a small organic molecule with potential therapeutic applications. It is a cyclic organic compound, containing both an amine and a ketone functional group, and is an analog of the neurotransmitter GABA. Studies have shown that 3-AOCP is capable of modulating the GABA receptor, and has potential applications in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

  • Synthesis of Tethered Furan-2(5H)-one and Caprolactam Structures : Research by Trofimov et al. (2017) explored cycloadducts of methyl hydroxyalkynoates and DBU, leading to structures linking furan-2(5H)-one and caprolactam rings through an aminopropane tether. This study highlights the potential of such compounds in creating complex molecular structures with potential applications in synthetic chemistry (Trofimov et al., 2017).

  • Synthesis of N,O,S-Heterocycles from 1,3-Amino Alcohols : Palchykov and Gaponov (2020) discussed the catalytic methods for synthesizing 1,3-amino alcohols and their conversion into various biologically significant heterocycles. This includes the synthesis of 1,4-oxazepanes and related structures, indicating the role of such compounds in pharmaceutical and chemical synthesis (Palchykov & Gaponov, 2020).

  • Preparation of Norbornane/Ene-condensed Heterocycles : A study by Sohár et al. (1990) described the preparation of norbornane/ene-condensed isoxazolines and their conversion into 1,3-oxazines and 1,4-oxazepin-3(4H)-ones. This research provides insights into the structural and stereochemical aspects of such heterocycles, which are relevant in the development of new synthetic methods and compounds (Sohár et al., 1990).

  • Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones : Research by Ranade and Georg (2014) focused on the synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones from β-substituted β-hydroxyaminoaldehydes. This process contributes to the creation of complex molecular structures with potential pharmaceutical applications (Ranade & Georg, 2014).

  • Synthesis of Novel Heterocycles from Benzoin-α-oxime : Singh and Singh (2004) described a sequence of reactions for synthesizing various heterocyclic systems from benzoin-α-oxime. This includes the production of dioxazines, dioxazepines, and other related structures, demonstrating the versatility of such compounds in synthetic chemistry (Singh & Singh, 2004).

  • Synthesis of Heterocyclic Derivatives : Bremmer et al. (1980) conducted research on the synthesis of new heterocyclic derivatives like 1H-[1,2]oxazepino[6,5-b]indole, thieno[2,3-e][1,2]oxazepine, etc. This study adds to the understanding of the synthetic pathways and potential applications of such compounds in the development of novel pharmaceuticals and chemicals (Bremmer et al., 1980).

properties

IUPAC Name

1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-3-aminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-5-4-11(14)13-6-7-15-8-9-2-1-3-10(9)13/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDACBFGUYGVWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCN(C2C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
Reactant of Route 2
3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
Reactant of Route 3
3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
Reactant of Route 4
3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
Reactant of Route 5
3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
Reactant of Route 6
3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one

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